An In-depth Technical Guide to the Molecular Structure of 4-Amino-2,2-difluoropentanedioic Acid
An In-depth Technical Guide to the Molecular Structure of 4-Amino-2,2-difluoropentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,2-difluoropentanedioic acid, a fluorinated analog of glutamic acid, represents a molecule of significant interest in medicinal chemistry and drug design. The introduction of a gem-difluoro moiety at the C2 position profoundly influences its stereoelectronic properties, offering unique opportunities for modulating biological activity and metabolic stability. This guide provides a comprehensive analysis of the molecular structure of 4-amino-2,2-difluoropentanedioic acid, including its synthesis, stereochemical considerations, conformational landscape, and spectroscopic signature. By synthesizing data from analogous compounds and established principles of fluorine chemistry, this document serves as an essential resource for researchers exploring the potential of this and other fluorinated amino acids in therapeutic development.
Introduction: The Rationale for Fluorination in Amino Acid Scaffolds
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug discovery.[1] Fluorine's unique properties, including its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond, can significantly alter the physicochemical and pharmacological profile of a parent compound.[1] In the context of amino acids, fluorination can induce profound changes in pKa, lipophilicity, metabolic stability, and conformational preferences.[2] 4-Amino-2,2-difluoropentanedioic acid, as a derivative of the key excitatory neurotransmitter glutamic acid, is a compelling candidate for probing and modulating glutamate receptor function. The gem-difluoro group at the C2 position is expected to significantly impact the acidity of the adjacent carboxylic acid and introduce unique conformational constraints.[1]
Molecular Structure and Stereochemistry
The fundamental structure of 4-amino-2,2-difluoropentanedioic acid is a five-carbon dicarboxylic acid backbone with an amino group at the C4 position and two fluorine atoms at the C2 position.
| Property | Value | Source |
| Molecular Formula | C₅H₇F₂NO₄ | [3] |
| Molecular Weight | 183.11 g/mol | [3] |
| CAS Number | 173282-21-8 | [4] |
| SMILES | O=C(O)C(F)(F)CC(N)C(O)=O | [3] |
The presence of a chiral center at the C4 carbon, bearing the amino group, means that 4-amino-2,2-difluoropentanedioic acid can exist as two enantiomers: (S)-4-amino-2,2-difluoropentanedioic acid and (R)-4-amino-2,2-difluoropentanedioic acid. The stereochemistry at this position is critical for biological activity, as demonstrated by the stereospecificity of glutamate receptors.
Synthesis Strategies
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis of 4-Amino-2,2-difluoropentanedioic acid.
Key Experimental Protocol: Asymmetric Michael Addition
This protocol is adapted from the synthesis of (S)-4,4-difluoroglutamic acid and represents a viable strategy for obtaining enantiomerically enriched 4-amino-2,2-difluoropentanedioic acid.[5]
Step 1: Formation of the Chiral Ni(II) Complex
-
A chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with a source of dehydroalanine (e.g., its Schiff base with benzophenone) in the presence of a nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O) and a base (e.g., sodium methoxide) in a suitable solvent like methanol.
-
The resulting chiral Ni(II) complex of the dehydroalanine Schiff base is isolated and purified. The choice of the chiral ligand is crucial for inducing high diastereoselectivity in the subsequent Michael addition.[5]
Step 2: Asymmetric Michael Addition
-
The chiral Ni(II) complex is dissolved in an aprotic solvent (e.g., acetonitrile).
-
Ethyl bromodifluoroacetate is added as the Michael acceptor, along with a copper catalyst (e.g., copper powder) to facilitate the reaction.
-
The reaction is stirred at a controlled temperature until completion, monitored by techniques like TLC or LC-MS. The steric environment created by the chiral ligand directs the addition of the difluoroacetyl group to one face of the dehydroalanine, leading to the formation of one diastereomer in excess.[5]
Step 3: Deprotection and Hydrolysis
-
The resulting diastereomerically enriched product is isolated.
-
The protecting groups (e.g., the Schiff base and the ethyl ester) are removed under acidic conditions (e.g., hydrolysis with HCl).
-
The final product, enantiomerically enriched 4-amino-2,2-difluoropentanedioic acid, is purified by techniques such as ion-exchange chromatography.
Structural Elucidation and Spectroscopic Analysis
The definitive characterization of the molecular structure of 4-amino-2,2-difluoropentanedioic acid relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule.
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¹H NMR: The proton NMR spectrum is expected to show signals for the protons at C3 and C4. The C4 proton signal will be a multiplet due to coupling with the C3 protons and the protons of the amino group. The C3 protons will appear as a complex multiplet due to coupling with the C4 proton and the two fluorine atoms at C2.
-
¹³C NMR: The carbon spectrum will display five distinct signals. The carbon bearing the gem-difluoro group (C2) will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbons adjacent to the difluorinated center (C1 and C3) will also show coupling to the fluorine atoms (two-bond and three-bond C-F coupling, respectively), which can be complex.
-
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool.[6] Due to the presence of a chiral center at C4, the two fluorine atoms at C2 are diastereotopic and are expected to be chemically non-equivalent, giving rise to two distinct signals. These signals will likely appear as an AB quartet, with further coupling to the C3 protons. The chemical shifts of the fluorine atoms will be characteristic of a gem-difluoroalkyl group.[6][7]
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling |
| ¹H (C4-H) | ~3.5 - 4.0 | Multiplet |
| ¹H (C3-H₂) | ~2.0 - 2.5 | Complex multiplet |
| ¹³C (C1, C5) | ~170 - 180 | Singlets (or small doublets due to long-range C-F coupling) |
| ¹³C (C2) | ~115 - 125 | Triplet (¹JCF) |
| ¹³C (C4) | ~50 - 60 | Singlet |
| ¹³C (C3) | ~30 - 40 | Triplet (²JCF) |
| ¹⁹F | -90 to -120 | AB quartet with further coupling to C3 protons |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The predicted monoisotopic mass is 183.03432 Da.[8] Fragmentation patterns in tandem MS (MS/MS) would show characteristic losses, such as the loss of water, carbon dioxide, and parts of the carbon backbone, which would further corroborate the proposed structure.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present:
-
O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
N-H stretch (amine): Medium bands around 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): Strong, sharp band around 1700-1750 cm⁻¹
-
C-F stretch: Strong bands in the region of 1000-1200 cm⁻¹
Conformational Analysis and Impact of the Gem-Difluoro Group
The introduction of the gem-difluoro group at the C2 position has significant conformational implications.
Caption: Key influences of the gem-difluoro group on molecular properties.
The strong electron-withdrawing nature of the two fluorine atoms will lower the pKa of the C1 carboxylic acid, making it a stronger acid than the corresponding group in glutamic acid.[1] Furthermore, the C-F bonds introduce a dipole moment that can influence intermolecular interactions.
From a conformational standpoint, the gauche effect is a critical consideration. The preference for a gauche conformation around the C2-C3 bond, where the electronegative fluorine atoms are gauche to each other, can influence the overall shape of the molecule.[9] This, in turn, will affect how the molecule presents its pharmacophoric features (the two carboxylic acids and the amino group) to a biological target. The increased steric bulk of the CF₂ group compared to a CH₂ group will also restrict the rotational freedom of the carbon backbone.[2]
Potential Applications in Drug Development
Given its structural similarity to glutamic acid, 4-amino-2,2-difluoropentanedioic acid is a prime candidate for the development of ligands for glutamate receptors. Analogs of glutamic acid are known to have potent activity at metabotropic glutamate receptors (mGluRs).[10]
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: Modulators of glutamate receptors are of interest for conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
-
Psychiatric Disorders: Glutamatergic dysfunction has been implicated in schizophrenia, depression, and anxiety.
-
Epilepsy: Targeting glutamate receptors can be a strategy for controlling seizures.
-
Pain: Glutamate is a key neurotransmitter in pain pathways.
The gem-difluoro group could offer advantages over non-fluorinated analogs, such as increased metabolic stability by blocking potential sites of oxidation, and altered receptor binding affinity and selectivity due to the unique electronic and conformational properties it imparts.
Conclusion
4-Amino-2,2-difluoropentanedioic acid is a fascinating molecule with significant potential in chemical biology and medicinal chemistry. While specific experimental data for this compound is sparse in the literature, a comprehensive understanding of its molecular structure can be built upon the well-established principles of fluorine chemistry and the study of analogous compounds. Its synthesis is achievable through modern asymmetric methodologies, and its structure can be unequivocally determined by a suite of spectroscopic techniques, with ¹⁹F NMR being particularly informative. The profound influence of the gem-difluoro group on the molecule's electronic and conformational properties makes it a valuable tool for the design of novel therapeutics targeting the glutamatergic system. Further investigation into the synthesis, biological evaluation, and structural biology of its interactions with target proteins is highly warranted.
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